N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a synthetic organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a nitrobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 2-aminophenol with a suitable benzoyl chloride derivative to form the benzoxazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the electrophile used, various substituted benzoxazole derivatives can be obtained.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It has shown promise as an anticancer agent, particularly in inducing cell cycle arrest and apoptosis in cancer cells.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Industrial Applications: While specific industrial applications are limited, its derivatives are of interest for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with cellular targets to induce cytotoxic effects. It has been observed to cause cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell division and survival .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Another compound with a similar structure but featuring a benzimidazole ring instead of a benzoxazole ring.
N’- (1,3-benzothiazol-2-yl)-arylamides: Compounds with a benzothiazole ring, showing similar biological activities.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific combination of a benzoxazole ring and a nitrobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable compound for further research in anticancer therapies .
Properties
Molecular Formula |
C20H13N3O4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C20H13N3O4/c24-19(15-8-1-3-10-17(15)23(25)26)21-14-7-5-6-13(12-14)20-22-16-9-2-4-11-18(16)27-20/h1-12H,(H,21,24) |
InChI Key |
WDDLFFNESRTDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
Origin of Product |
United States |
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